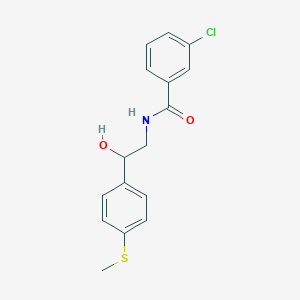

3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-21-14-7-5-11(6-8-14)15(19)10-18-16(20)12-3-2-4-13(17)9-12/h2-9,15,19H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHLIMDWAZRLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzamide to introduce the chloro group. This is followed by the introduction of the hydroxy and methylthio groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as ketones from oxidation, alkanes from reduction, and various substituted benzamides from nucleophilic substitution.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

3-chloro-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)benzamide: Contains a methoxy group instead of a methylthio group, potentially altering its interaction with molecular targets.

3-chloro-N-(2-hydroxy-2-(4-fluorophenyl)ethyl)benzamide: The presence of a fluorine atom can significantly change its chemical properties and biological activity.

Uniqueness

The presence of the methylthio group in 3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide makes it unique compared to its analogs. This group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methylthio group can participate in unique chemical reactions, providing opportunities for further functionalization and derivatization.

Biological Activity

3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15ClNO3S, featuring a chlorobenzamide core with additional functional groups that may influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Electrophilic Properties : The presence of the chloro and hydroxy groups allows the compound to act as an electrophile, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may lead to inhibition or modulation of their activity.

- Hydrogen Bonding : The hydroxy group can engage in hydrogen bonding, enhancing binding affinity and specificity towards biological targets.

Case Study 1: Anticancer Activity

A study involving benzamide derivatives reported that compounds with similar functional groups exhibited moderate to high potency against RET kinase, crucial for certain cancers. Although specific data on this compound is not available, the structural similarities imply potential efficacy in similar pathways .

Case Study 2: Toxicity and Safety Profile

Research into related benzamide compounds has revealed varying toxicity profiles. For instance, some derivatives were found non-mutagenic in bacterial assays, suggesting a favorable safety profile for therapeutic use. However, the need for thorough toxicological evaluations remains critical, especially for new derivatives like this compound .

Comparative Analysis of Benzamide Derivatives

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | C15H15ClNO3S | Potential anticancer activity | Electrophilic nature enhances enzyme inhibition |

| 4-chloro-N-hydroxymethyl-benzamide | C8H8ClNO | Non-mutagenic; reactive electrophile | Precursor to reactive species |

| N-acetoxymethyl-4-chlorobenzamide | C10H10ClNO3 | Exhibited toxicity in certain assays | Potential for carcinogenic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a nucleophilic acyl substitution reaction. A primary amine (e.g., 2-amino-1-(4-(methylthio)phenyl)ethanol) reacts with 3-chlorobenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is used as a base to neutralize HCl byproducts. Optimization involves:

- Temperature : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) may improve yield for sterically hindered substrates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro, methylthio, and hydroxyethyl groups). Aromatic proton signals in the 7.0–8.0 ppm range and hydroxy proton at ~5.5 ppm (broad) are diagnostic.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight (CHClNOS, MW 337.8 g/mol).

- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., hydroxyethyl interactions), and confirms stereochemistry .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Methodological Answer : Initial screens focus on:

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination).

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with modifications to:

- Chloro position : Compare 3-chloro vs. 4-chloro isomers.

- Methylthio group : Replace with sulfoxide (-SOCH) or sulfone (-SOCH) to assess redox sensitivity.

- Assay Design : Parallel testing in enzyme inhibition (e.g., COX-2) and cellular uptake studies (logP measurements).

- Statistical Analysis : Use multivariate regression to correlate substituent electronegativity/hydrophobicity with activity .

Q. What mechanistic insights can be gained from studying its interaction with target enzymes?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzyme active sites (e.g., using AutoDock Vina). Key interactions:

- Hydrogen bonds between the hydroxyethyl group and catalytic residues (e.g., Asp86 in COX-2).

- π-π stacking of the benzamide ring with hydrophobic pockets.

- Kinetic Studies : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

Q. How should in vivo pharmacokinetic studies be structured to evaluate bioavailability and metabolism?

- Methodological Answer :

- Animal Models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24 h.

- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., glucuronide conjugates).

- Key Parameters : Calculate , , and AUC. Note: The hydroxyethyl group may enhance solubility but reduce membrane permeability .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability.

- Buffer Conditions : Test pH dependence (e.g., phosphate vs. Tris buffers) to identify protonation effects on activity.

- Structural Confirmation : Re-characterize batches via NMR to rule out degradation or isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.